4-Hydroxycyclohexanecarboxaldehyde
Overview
Description
Scientific Research Applications
Synthesis and Mesophase of Liquid Crystals
4-Hydroxycyclohexanecarboxaldehyde plays a role in the synthesis of liquid crystal compounds. A study utilized a series of carboxylic acids with double rings substituted by n-propyl, n-pentyl with p-hydroxyl benzaldehyde as reactants, leading to the synthesis of four liquid crystal compounds of multi-ring monoesteryl aryl aldehydes (Zheng Min, 2007).
Enantioselective Organocatalytic Synthesis
This compound is involved in enantioselective organocatalyzed carbo [3 + 3] cascade cycloaddition of α,β-unsaturated aldehydes. Using this methodology, crotonaldehyde is converted to 6-hydroxy-4-methylcyclohex-1-enecarbaldehyde, which is useful in synthesizing various compounds (B. Hong et al., 2006).
Mechanisms in NHC-Catalyzed Reactions
4-Hydroxycyclohexanecarboxaldehyde is relevant in studying the mechanisms and stereoselectivities of reactions involving aldehydes and butadienoate. This includes understanding the formation of E-4-oxo-2-butenoate, which is crucial for designing new NHC-catalyzed reactions (Yan Li et al., 2020).
Synthesis of Benzylidenecyclohexanone Derivatives
Research shows the use of 4-Hydroxycyclohexanecarboxaldehyde in synthesizing benzylidenecyclohexanone derivatives, which have wide bioactivity. This involves a reaction with cyclohexanones and benzaldehyde derivatives under specific conditions (S. Handayani et al., 2017).
Synthesis of 4-Phenacyloxy Benzaldehyde Derivatives
The compound is also used in synthesizing new 4-phenacyloxy benzaldehyde derivatives through substitution reactions. These compounds have been tested for their antibacterial properties (Undri Rastuti et al., 2016).
Metabolism in Microorganisms
It is involved in the metabolism studies of microorganisms, particularly in the context of cyclohexane carboxylic acid. This includes understanding the hydroxylation processes and the formation of related compounds in biological systems (D. Taylor and P. Trudgill, 1978).
Safety and Hazards
properties
IUPAC Name |
4-hydroxycyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-1-3-7(9)4-2-6/h5-7,9H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPFGUJMNAMMPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxycyclohexanecarboxaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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